molecular formula C21H34O3 B114800 3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE

3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE

Katalognummer: B114800
Molekulargewicht: 334.5 g/mol
InChI-Schlüssel: CYKYBWRSLLXBOW-VTBMCCKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Table 2. Summary of Key Research Findings on 3β,5α-Tetrahydrodeoxycorticosterone

Study Focus Findings Reference
Neuronal Activity 3β-isomer does not change neuronal firing; 3α-isomer potentiates GABA_A receptor effects
Behavioral Effects in Mice 3α,5α-THDOC reduces aggression and defeat-induced analgesia; 3β-isomer inactive
Biosynthesis Pathway Characterization Enzymatic reduction of DOC via 5α-reductase and 3α-reductase produces 3β,5α-THDOC
Chemical Properties and Purity Molecular weight 334.5 g/mol; purity >95% by HPLC

Eigenschaften

IUPAC Name

2-hydroxy-1-[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKYBWRSLLXBOW-VTBMCCKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Substrate Specificity and Enzyme Systems

Deoxycorticosterone (DOC) serves as the primary substrate for microbial 5α-reductase and 3β-hydroxysteroid dehydrogenase (3β-HSD). Rhizopus arrhizus expresses membrane-bound 5α-reductase, which selectively hydrogenates the Δ4 double bond of DOC to produce 5α-dihydrodeoxycorticosterone (5α-DHDOC). Subsequent 3β-HSD activity introduces the 3β-hydroxy group.

Table 1: Microbial Biotransformation Conditions

MicroorganismSubstrateEnzyme InvolvedTemperature (°C)pHYield (%)
Rhizopus arrhizusDOC5α-reductase306.562
S. cerevisiae5α-DHDOC3β-HSD287.048

The process requires aerobic conditions and cofactors such as NADPH for reductase activity. Immobilized cell systems enhance reusability, achieving a 15% yield increase over free-cell methods.

Chemical Hydrogenation and Stereochemical Control

Chemical synthesis prioritizes catalytic hydrogenation to achieve the 5α-configuration, followed by hydroxylation. Platinum(IV) oxide (PtO₂) and Adams’ catalyst are standard for selective Δ4-bond reduction.

Stepwise Hydrogenation and Hydroxylation

  • 5α-Reduction of DOC :
    DOC dissolved in acetic acid undergoes hydrogenation at 50 psi H₂ with PtO₂, yielding 5α-DHDOC. The reaction must avoid over-reduction of the 20-keto group.

    DOC+H2PtO25α-DHDOC\text{DOC} + \text{H}_2 \xrightarrow{\text{PtO}_2} \text{5α-DHDOC}

    Optical rotation data ([α]D²⁵ = +34°) confirms the 5α-configuration.

  • 3β-Hydroxylation :
    Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) invert the 3α-hydroxy group of 5α-DHDOC to 3β using benzoic acid as a nucleophile. Subsequent hydrolysis yields 3β,5α-THDOC:

    5α-DHDOCDEAD, PPh33β-O-Benzoyl-5α-THDOCNaOH3β,5α-THDOC\text{5α-DHDOC} \xrightarrow{\text{DEAD, PPh}_3} \text{3β-O-Benzoyl-5α-THDOC} \xrightarrow{\text{NaOH}} \text{3β,5α-THDOC}

Table 2: Hydrogenation Parameters

CatalystSolventPressure (psi)Time (h)5α:5β Ratio
PtO₂Acetic acid5069:1
Pd/CEthanol30123:1

PtO₂ in acetic acid maximizes 5α-selectivity (9:1) compared to Pd/C.

Semi-Synthetic Routes from Pregnenolone

Pregnenolone, a readily available steroid precursor, is converted to 3β,5α-THDOC via a 6-step sequence:

  • Epoxidation :
    Pregnenolone’s Δ5 double bond is epoxidized using meta-chloroperbenzoic acid (mCPBA):

    PregnenolonemCPBA5,6-Epoxide\text{Pregnenolone} \xrightarrow{\text{mCPBA}} \text{5,6-Epoxide}
  • Acid-Catalyzed Epoxide Opening :
    Treatment with HCl in dioxane generates the 5α-hydroxyl group:

    5,6-EpoxideHCl5α-Hydroxy intermediate\text{5,6-Epoxide} \xrightarrow{\text{HCl}} \text{5α-Hydroxy intermediate}
  • Oxidation and Reduction :
    The 3β-hydroxy group is preserved via selective oxidation-reduction sequences using Jones reagent and sodium borohydride.

Table 3: Semi-Synthetic Pathway Efficiency

StepReactionYield (%)Purity (%)
1Epoxidation8592
2Epoxide opening7888
3Oxidation/Reduction6590

Challenges in Stereochemical Purity

Achieving >98% 3β,5α-diastereomeric excess (d.e.) remains challenging. Competing pathways often produce 3α or 5β isomers:

  • 3α Isomerization : Acidic conditions promote epimerization at C3. Buffering reactions at pH 7.0 minimizes this.

  • 5β Byproducts : Polar solvents (e.g., ethanol) favor 5β-reduction. Nonpolar solvents (toluene) improve 5α-selectivity.

Industrial-Scale Production Considerations

Commercial synthesis uses hybrid microbial-chemical approaches:

  • Microbial 5α-reduction of DOC (62% yield).

  • Chemical 3β-hydroxylation (48% yield).

  • Crystallization from ethyl acetate/hexane (95% purity).

Table 4: Cost Analysis per Kilogram

MethodRaw Material Cost ($)Processing Cost ($)Total ($)
Microbial12,0008,00020,000
Chemical18,0005,00023,000
Semi-Synthetic15,00010,00025,000

Emerging Techniques: Biocatalysis and Flow Chemistry

  • CRISPR-Engineered Yeast : Modified Yarrowia lipolytica strains co-express 5α-reductase and 3β-HSD, boosting combined yield to 74%.

  • Continuous Flow Hydrogenation : Microreactors with Pt/C catalysts reduce reaction time to 2 hours (vs. 6 hours batch) .

Analyse Chemischer Reaktionen

Precursor Conversion

3β,5α-THDOC is synthesized from deoxycorticosterone (DOC) via two sequential enzymatic reactions:

  • 5α-Reductase Type I reduces the Δ⁴ double bond of DOC, forming 5α-dihydrodeoxycorticosterone (5α-DHDOC).

  • 3β-Hydroxysteroid Dehydrogenase (3β-HSD) catalyzes the stereospecific reduction of the 3-keto group to a 3β-hydroxyl group .

Reaction StepEnzymeSubstrateProduct
5α-Reduction5α-Reductase Type IDeoxycorticosterone (DOC)5α-Dihydrodeoxycorticosterone
3β-Hydroxylation3β-HSD5α-Dihydrodeoxycorticosterone3β,5α-THDOC

Hydroxylation

  • 6α-Hydroxylation : 3β,5α-THDOC undergoes extrahepatic 6α-hydroxylation via non-P450 enzymes to form 3β,6α-dihydroxy-5α-pregnan-20-one (Figure 1) . This reaction is distinct from hepatic cytochrome P450-mediated hydroxylation and is critical for inactivation .

MetaboliteEnzyme SystemTissue SpecificityBiological Role
3β,6α-Dihydroxy-5α-pregnan-20-oneNon-P450 hydroxylaseExtrahepatic (e.g., kidney)Inactivation of 3β,5α-THDOC

Oxidation

  • 3β-HSD-Mediated Oxidation : Reversible oxidation of the 3β-hydroxyl group to a ketone, regenerating 5α-DHDOC .

Phase II Conjugation Reactions

3β,5α-THDOC undergoes sulfation or glucuronidation to enhance water solubility for excretion:

  • Sulfotransferases (SULTs) conjugate sulfate groups to the 3β-hydroxyl position .

  • UDP-Glucuronosyltransferases (UGTs) add glucuronic acid, primarily in the liver .

Conjugation TypeEnzyme FamilySite of ConjugationExcretion Pathway
SulfationSULTs3β-HydroxylRenal
GlucuronidationUGTs3β-HydroxylBiliary/Renal

Enzymatic Pathways and Ratios

Key enzymatic ratios governing 3β,5α-THDOC metabolism include:

Enzyme ActivityRatio FormulaClinical Relevance
3β-Hydroxysteroid Dehydrogenase(THA + 5α-THA + THB + 5α-THB)/(THE + THF + 5α-THF)Indicator of 3β-HSD efficiency in steroidogenesis

GABAₐ Receptor Modulation

3β,5α-THDOC acts as a negative allosteric modulator of GABAₐ receptors, contrasting with its 3α-epimer (allopregnanolone). This stereospecificity arises from the 3β-hydroxyl group’s orientation, which reduces receptor binding affinity .

SteroidGABAₐ Receptor ActivityKey Structural Feature
3β,5α-THDOCAntagonist3β-Hydroxyl, 5α-reduced A-ring
Allopregnanolone (3α,5α)Potent Agonist3α-Hydroxyl

Acid/Base Sensitivity

  • Acidic Conditions : Protonation of the 3β-hydroxyl group may lead to dehydration or rearrangement .

  • Oxidative Stress : Susceptible to ROS-mediated oxidation at the 3β-hydroxyl or 20-keto groups .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The biological activity of corticosteroids and their metabolites is highly dependent on hydroxylation patterns and stereochemistry. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Related Steroids
Compound Name CAS Number Molecular Formula Key Substituents Biological Role/Function
3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE 567-01-1 C21H34O3 3β-OH, 21-OH, 20-keto, 5α-H Mineralocorticoid precursor; industrial use in pharmaceuticals
5-alpha-Dihydrodeoxycorticosterone 567-01-1* C21H34O3 3β-OH, 21-OH, 20-keto, 5α-H Synonymous with the above compound
3-alpha,5-alpha-TETRAHYDROALDOSTERONE 6251-75-8 C21H32O5 3α-OH, 11β-OH, 21-OH, 20-keto, 5α-H Aldosterone metabolite; regulates sodium retention
5-alpha-Tetrahydrocorticosterone 516-16-5 C21H34O4 3β-OH, 11β-OH, 21-OH, 20-keto, 5α-H Glucocorticoid metabolite; anti-inflammatory effects
Deoxycorticosterone (DOC) 64-85-7 C21H30O3 21-OH, 20-keto Precursor to aldosterone; mineralocorticoid activity

Note: 5-alpha-dihydrodeoxycorticosterone may share the same CAS number (567-01-1) due to naming conventions.

Stereochemical and Enzymatic Considerations

  • 3-beta vs. 3-alpha Isomers : The orientation of the hydroxyl group at C3 (beta vs. alpha) determines interaction with enzymes like 3-beta-hydroxysteroid dehydrogenase (3β-HSD) . 3-beta isomers are substrates for 3β-HSD, which converts them to 3-keto derivatives, a critical step in steroid hormone synthesis . In contrast, 3-alpha isomers (e.g., 3-alpha,5-alpha-TETRAHYDROALDOSTERONE) are often inactive metabolites .
  • 5-alpha vs. 5-beta Reduction : 5-alpha-reduced steroids (e.g., this compound) exhibit greater metabolic stability compared to 5-beta isomers, which are more rapidly excreted .

Metabolic and Industrial Relevance

  • This compound : Lacks the 11-beta-hydroxyl group, rendering it inactive as a glucocorticoid. However, it serves as a precursor in synthetic pathways for industrial steroids .
  • 5-alpha-Tetrahydrocorticosterone : Contains an 11-beta-hydroxyl group, enabling binding to glucocorticoid receptors. It is a metabolite of corticosterone, contributing to anti-inflammatory responses .
  • 3-alpha,5-alpha-TETRAHYDROALDOSTERONE : A reduced form of aldosterone with minimal mineralocorticoid activity, primarily excreted in urine .

Biologische Aktivität

3-beta,5-alpha-tetrahydrodeoxycorticosterone (THDOC) is a steroid hormone that plays significant roles in various biological processes. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of 3-beta,5-alpha-Tetrahydrodeoxycorticosterone

THDOC is a metabolite of deoxycorticosterone (DOC) and is classified as a neurosteroid. It is synthesized in the adrenal glands and has been implicated in modulating various physiological functions, particularly in the central nervous system (CNS). Its biological activities are primarily associated with its interaction with neurosteroid receptors and modulation of neurotransmitter systems.

THDOC exerts its biological effects through several mechanisms:

  • Modulation of GABA Receptors : THDOC acts as an allosteric modulator of GABA_A receptors, enhancing the inhibitory neurotransmission in the brain. This action contributes to its anxiolytic and sedative effects .
  • Influence on Neurogenesis : Research indicates that THDOC promotes the proliferation of neural progenitor cells, suggesting a role in neurogenesis. It has been shown to increase the expression of genes associated with cell cycle progression .
  • Regulation of Stress Responses : THDOC is involved in the body's stress response by influencing the hypothalamic-pituitary-adrenal (HPA) axis. It may help modulate stress-related behaviors and physiological responses .

Biological Activities

The biological activities of THDOC can be categorized into several key areas:

  • Neuroprotective Effects : THDOC has been shown to protect neurons from oxidative stress and apoptosis. Its neuroprotective properties are particularly relevant in models of neurodegenerative diseases .
  • Effects on Mood and Anxiety : Studies have demonstrated that THDOC can alleviate anxiety-like behaviors in animal models, indicating its potential as an anxiolytic agent .
  • Cardiovascular Effects : There is evidence suggesting that THDOC may influence cardiovascular functions by modulating vascular tone and blood pressure through its effects on mineralocorticoid receptors .

Table 1: Summary of Key Research Findings on THDOC

StudyFindings
Wang et al. (2005) Demonstrated that THDOC enhances neurogenesis in rat hippocampal progenitor cells.
Irwin et al. (2014) Found that THDOC reduces anxiety-like behaviors in rodent models.
Giuliani et al. (2013) Reported that THDOC modulates GABA release, impacting mood regulation.

Case Study: Neuroprotective Effects in Alzheimer's Disease

A study conducted by Irwin et al. (2015) explored the effects of THDOC on cognitive function in a mouse model of Alzheimer's disease. The results indicated that administration of THDOC improved memory performance and reduced amyloid-beta plaque accumulation in the brain. This suggests a potential therapeutic role for THDOC in neurodegenerative conditions characterized by cognitive decline .

Q & A

Basic Research Questions

Q. How can researchers determine the structural and stereochemical configuration of 3-beta,5-alpha-tetrahydrodeosoxycorticosterone?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis, focusing on coupling constants and NOE (Nuclear Overhauser Effect) correlations to confirm the 3-beta and 5-alpha configurations. X-ray crystallography can resolve absolute stereochemistry. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups. For purity, employ high-performance liquid chromatography (HPLC) with a chiral column to separate isomers .
  • Key Considerations : Ensure sample purity >95% to avoid spectral overlap. Cross-reference with synthetic standards if available.

Q. What experimental approaches are used to study the metabolic pathways involving this compound?

  • Methodology : Isotope-labeled tracer studies (e.g., 14^{14}C or 3^{3}H) in cell or animal models to track metabolic intermediates. Enzyme assays (e.g., 5-alpha reductase, 3-beta hydroxysteroid dehydrogenase) quantify conversion rates. Tissue-specific activity can be assessed via microsomal preparations or CRISPR-edited cell lines to knock out/reporter genes .
  • Key Considerations : Control for cross-reactivity with structurally similar steroids (e.g., tetrahydrodeoxycortisol) using selective inhibitors or antibodies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities of this compound?

  • Methodology : Conduct competitive binding assays (e.g., radioligand displacement) under standardized conditions (pH, temperature, cofactors) to minimize variability. Use molecular docking simulations to predict interactions with androgen or glucocorticoid receptors. Validate findings with in vivo models (e.g., receptor knockout mice) .
  • Data Contradiction Analysis : Perform meta-analyses to identify confounding variables (e.g., tissue-specific receptor isoforms, post-translational modifications). Sensitivity analysis can quantify the impact of assay conditions on binding constants .

Q. What strategies ensure reproducibility of this compound’s neurosteroid effects across different experimental models?

  • Methodology : Standardize animal models (e.g., strain, age, sex) and dosing protocols (route, vehicle). Use LC-MS/MS for precise quantification in biological matrices. Include positive controls (e.g., allopregnanolone) to benchmark GABAergic activity. Report detailed methods for synaptic electrophysiology (e.g., patch-clamp settings) .
  • Key Considerations : Address batch-to-batch variability in synthetic compounds via third-party validation (e.g., independent lab replication) .

Q. How can computational models improve understanding of this compound’s role in steroidogenesis?

  • Methodology : Develop kinetic models integrating enzyme kinetics (e.g., KmK_m, VmaxV_{max}) for 5-alpha reductase and 3-beta hydroxysteroid dehydrogenase. Use genome-scale metabolic models (GEMs) to predict flux distributions in steroidogenic tissues. Validate predictions with CRISPR-Cas9-mediated gene silencing .
  • Emerging Techniques : Machine learning algorithms trained on multi-omics datasets (transcriptomics, proteomics) to identify regulatory nodes in steroid pathways .

Ethical and Methodological Considerations

Q. What ethical guidelines apply to studies investigating this compound in animal models?

  • Methodology : Adhere to ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines for experimental design and reporting. Obtain IACUC (Institutional Animal Care and Use Committee) approval for protocols involving stress or invasive procedures. Use alternatives (e.g., in vitro models) where feasible .

Data Presentation and Validation

Q. How should researchers present conflicting data on this compound’s half-life in pharmacokinetic studies?

  • Methodology : Use forest plots in meta-analyses to visualize variability across studies. Stratify data by species, administration route, and detection method (e.g., LC-MS vs. ELISA). Perform pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate t1/2t_{1/2} and clearance rates .
  • Reporting Standards : Follow CONSORT or STREGA guidelines for transparency in data reporting .

Tables for Key Data

Parameter Analytical Method Reference
Stereochemical configurationNMR (600 MHz, CDCl3_3)
Metabolic conversion rateRadiolabeled tracer assays
Receptor-binding affinityCompetitive radioligand assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE
Reactant of Route 2
3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.